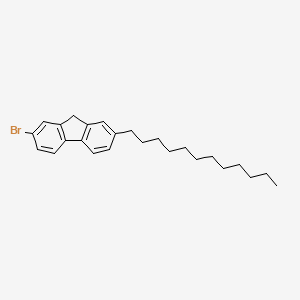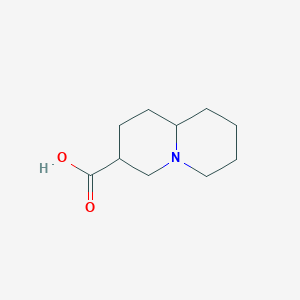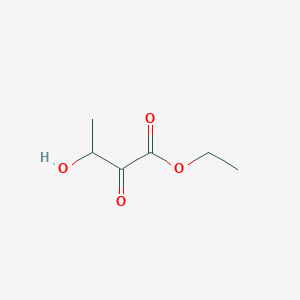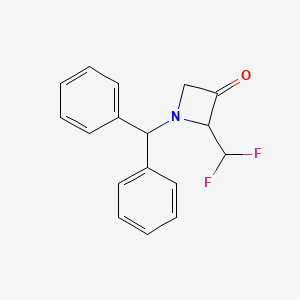
2-Bromo-7-dodecyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-dodecyl-9H-fluorene is an organic compound with the molecular formula C25H33Br It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where a bromine atom is substituted at the 2-position and a dodecyl chain at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-dodecyl-9H-fluorene typically involves the bromination of 7-dodecyl-9H-fluorene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, selectively brominating the 2-position of the fluorene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-7-dodecyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The fluorene core can be oxidized to fluorenone or reduced to dihydrofluorene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-amino-7-dodecyl-9H-fluorene or 2-thio-7-dodecyl-9H-fluorene.
Coupling: Formation of biaryl compounds with extended π-conjugation.
Oxidation: Formation of 2-bromo-7-dodecyl-9H-fluorenone.
Reduction: Formation of 2-bromo-7-dodecyl-9,9-dihydrofluorene.
Applications De Recherche Scientifique
2-Bromo-7-dodecyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as an intermediate in the synthesis of polymeric light-emitting diodes (LEDs) and organic photovoltaic cells.
Materials Science: Employed in the development of conjugated polymers and small molecules for organic semiconductors.
Biological Studies: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicinal Chemistry: Investigated for its role in the synthesis of bioactive molecules and drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-Bromo-7-dodecyl-9H-fluorene in its applications primarily involves its ability to participate in π-π stacking interactions and form stable conjugated systems. These interactions are crucial in organic electronics, where the compound’s electronic properties can be tuned by modifying its structure. The bromine atom also allows for further functionalization, enabling the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-7-hexyl-9H-fluorene: Similar structure with a shorter alkyl chain.
2,7-Dibromo-9H-fluorene: Contains two bromine atoms at the 2 and 7 positions.
2-Bromo-9H-fluorene: Lacks the dodecyl chain, making it less hydrophobic.
Uniqueness
2-Bromo-7-dodecyl-9H-fluorene is unique due to its long dodecyl chain, which imparts increased hydrophobicity and solubility in non-polar solvents. This makes it particularly useful in the synthesis of materials for organic electronics, where solubility and processability are critical factors.
Propriétés
Numéro CAS |
922706-42-1 |
|---|---|
Formule moléculaire |
C25H33Br |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
2-bromo-7-dodecyl-9H-fluorene |
InChI |
InChI=1S/C25H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-15-24-21(17-20)18-22-19-23(26)14-16-25(22)24/h13-17,19H,2-12,18H2,1H3 |
Clé InChI |
BOGACGRCBJBPPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)

![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)
![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)

![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)

![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)

